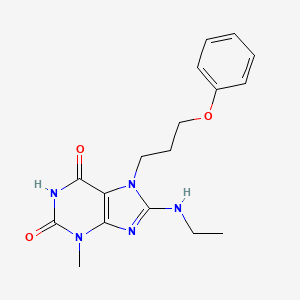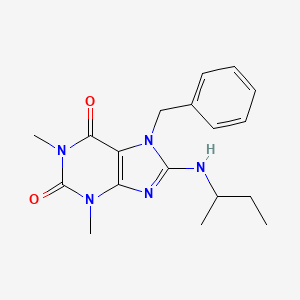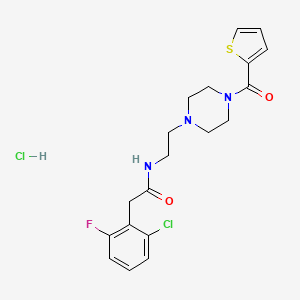
3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine Dihydrochloride” is a chemical compound with the CAS Number: 133381-79-0 . Its IUPAC name is 1,4,5,6-tetrahydro-2,3’-bipyridine dihydrochloride . The molecular weight of this compound is 233.14 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h3-6,8,12H,1-2,7H2;2*1H . This indicates that the compound consists of a pyridine ring attached to a tetrahydropyridine ring, with two chloride ions associated with it.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, the boiling point and other specific physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique
Fascinating Variability in Chemistry and Properties
The review by Boča, Jameson, and Linert (2011) explores the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), highlighting their diverse properties such as magnetic, spectroscopic, and biological activities. This variability suggests potential research applications for similar pyridine derivatives in developing novel materials with specific magnetic or biological functions M. Boča, R. Jameson, W. Linert, 2011.
Hybrid Catalysts in Organic Synthesis
Parmar, Vala, and Patel (2023) discuss the significance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, key precursors in medicinal chemistry. The versatility of these scaffolds, including the pyridine moiety, indicates the role of pyridine derivatives in facilitating the synthesis of complex organic molecules, potentially including 3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine Dihydrochloride Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023.
Pyrrolidine in Drug Discovery
Li Petri et al. (2021) review the application of the pyrrolidine ring, highlighting its widespread use in medicinal chemistry to obtain compounds for treating human diseases. Given the structural relationship, research on pyrrolidine and its derivatives could provide insights into the applications of related pyridine compounds in drug discovery Giovanna Li Petri, M. V. Raimondi, V. Spanò, Ralph Holl, P. Barraja, A. Montalbano, 2021.
Medicinal Importance of Pyridine Derivatives
Abu-Taweel et al. (2022) detail the biological activities of pyridine derivatives, including antifungal, antibacterial, and anticancer activities. This review underscores the potential of pyridine derivatives, like 3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine Dihydrochloride, in developing new therapeutic agents and chemosensors Gasem Mohammad Abu-Taweel, M. Ibrahim, Sikandar Khan, H. M. Al-Saidi, Meshal Alshamrani, F. Alhumaydhi, Salman S. Alharthi, 2022.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propriétés
IUPAC Name |
3-(2,3,4,5-tetrahydropyridin-6-yl)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h3-4,6,8H,1-2,5,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHIGJFEINFTBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)C2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine Dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one](/img/structure/B2683433.png)
![(3-Bromophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2683437.png)
![tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2683438.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2683441.png)

![2,3-bis(4-methoxyphenyl)-1-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2683444.png)



![8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2683451.png)
![(3Z)-3-[(2-methylphenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2683452.png)

![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2683455.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2683456.png)